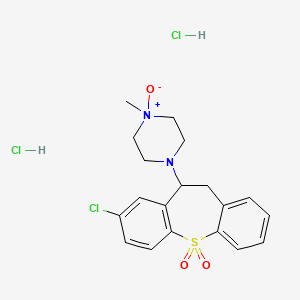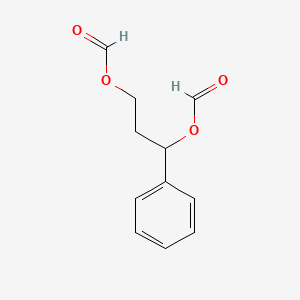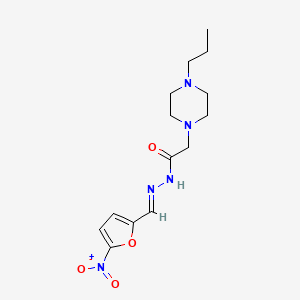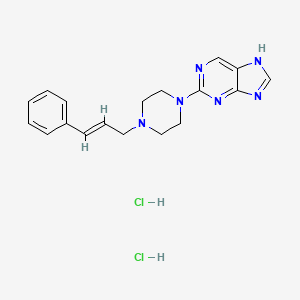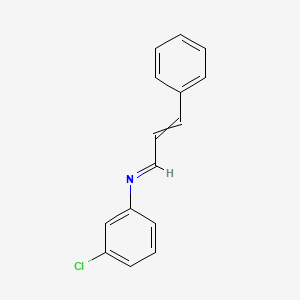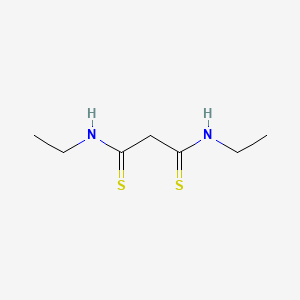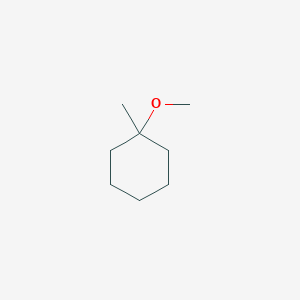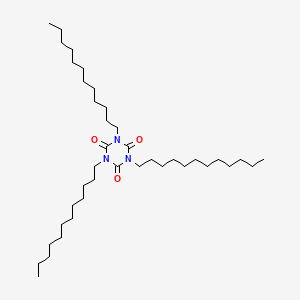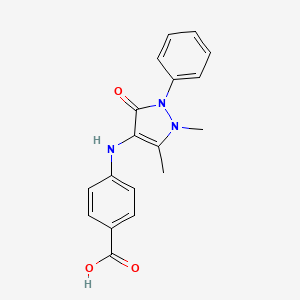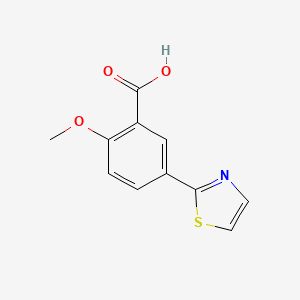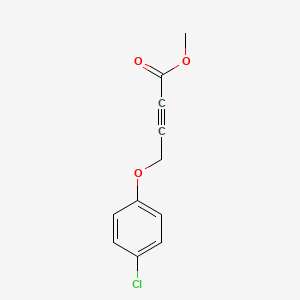![molecular formula C19H16 B14676449 Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl- CAS No. 30767-82-9](/img/structure/B14676449.png)
Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[221]hepta-2,5-diene, 2,3-diphenyl- is a compound that belongs to the class of bicyclic hydrocarbons It is characterized by its unique structure, which includes a bicyclo[221]heptane framework with two phenyl groups attached at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl- typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene is used as the diene, and diphenylacetylene serves as the dienophile. The reaction is carried out under controlled conditions, often at elevated temperatures, to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process. The product is then purified through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce fully saturated bicyclic hydrocarbons.
科学研究应用
Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl- exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: Lacks the phenyl groups, making it less reactive in certain contexts.
Bicyclo[2.2.1]heptane: A fully saturated version, which is less reactive due to the absence of double bonds.
2,3-Diphenylbutadiene: A linear diene with phenyl groups, differing in structure and reactivity.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl- is unique due to its bicyclic structure combined with the presence of phenyl groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
属性
CAS 编号 |
30767-82-9 |
|---|---|
分子式 |
C19H16 |
分子量 |
244.3 g/mol |
IUPAC 名称 |
2,3-diphenylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C19H16/c1-3-7-14(8-4-1)18-16-11-12-17(13-16)19(18)15-9-5-2-6-10-15/h1-12,16-17H,13H2 |
InChI 键 |
VPCQYPSFLJOFOW-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC1C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


